2'-Deoxy-5-iodouridine 3',5'-di-p-toluate
Description
Rationale for Prodrug Design in Nucleoside Chemistry
The fundamental reason for designing prodrugs in nucleoside chemistry is to overcome the inherent physicochemical and pharmacokinetic deficiencies of the parent nucleoside analogs. These parent drugs often possess properties that are suboptimal for effective delivery to the target site of action within the body.
Nucleoside analogs, including halogenated deoxyuridines like Idoxuridine, are typically polar, hydrophilic molecules. This high polarity is due to the presence of multiple hydroxyl (-OH) groups on the sugar moiety. While this hydrophilicity is essential for their function once inside a cell, it presents a significant barrier to their absorption and distribution in the body.
Key limitations include:
Poor Membrane Permeability: Cell membranes are primarily lipid bilayers, which are hydrophobic in nature. The polar nature of nucleoside analogs impedes their ability to passively diffuse across these lipoidal barriers, such as the intestinal epithelium or the cornea. purdue.edu This results in low absorption after oral or topical administration.
Low Oral Bioavailability: Consequent to poor permeability, the fraction of an orally administered dose that reaches systemic circulation (bioavailability) is often very low and variable. nih.gov
Rapid Metabolism: Some nucleoside analogs can be rapidly metabolized in the gut wall or liver before reaching the target tissues, further reducing their efficacy.
Poor Solubility: While generally hydrophilic, some nucleosides can still exhibit poor aqueous solubility, which can limit formulation options. nih.gov
The primary strategy to overcome the biopharmaceutical limitations of parent nucleosides is to increase their lipophilicity. purdue.edu By temporarily masking the polar hydroxyl groups with non-polar chemical moieties, the resulting prodrug becomes more lipid-soluble. This enhanced lipophilicity facilitates passage across biological membranes.
The ideal prodrug possesses the following characteristics:
It is inactive or significantly less active than the parent drug.
It has improved physicochemical properties (e.g., higher lipophilicity) to enhance absorption and distribution.
It is stable in transit to the target cell or tissue.
Once at the target site, it is efficiently and predictably converted back to the active parent drug, typically through enzymatic cleavage. nih.gov
Esterification of the free hydroxyl groups on the sugar ring is one of the most common and effective methods for creating lipophilic prodrugs of nucleoside analogs. nih.gov
Ester Prodrug Approaches for Nucleoside Modification
Attaching carboxylic acids to the hydroxyl groups of the nucleoside's sugar moiety via an ester linkage is a well-established prodrug strategy. The resulting ester is more lipophilic and can be readily cleaved by ubiquitous esterase enzymes in the body to release the active parent drug.
The use of ester prodrugs dates back decades and has become a cornerstone of drug development. This approach was successfully used to improve the oral bioavailability of many drugs, including antibiotics and antivirals. A landmark example in antiviral therapy is valacyclovir, the L-valyl ester prodrug of acyclovir. Acyclovir itself has a low oral bioavailability, but its esterification with the amino acid L-valine resulted in a three- to five-fold increase in bioavailability. nih.gov This success established the principle that ester prodrugs could dramatically improve the clinical utility of potent but poorly absorbed nucleoside analogs. proquest.com Following this, numerous ester prodrugs have been developed, including famciclovir (B1672041) (a prodrug of penciclovir) and valganciclovir (B601543) (a prodrug of ganciclovir). nih.gov
Toluate esterification involves the use of toluic acid (methylbenzoic acid) to form an ester with the parent drug. When applied to a nucleoside analog like 2'-Deoxy-5-iodouridine, the hydroxyl groups at the 3' and 5' positions of the deoxyribose sugar are converted to p-toluate (B1214165) esters. The para-toluoyl group (a specific isomer of toluoyl) is an aromatic moiety that confers significant lipophilicity.
The significance of this specific modification is twofold:
Prodrug Application: The attachment of two bulky, aromatic p-toluate groups to the 2'-Deoxy-5-iodouridine scaffold drastically increases its lipophilicity. This structural change is intended to enhance the molecule's ability to permeate lipid-rich biological membranes. Once the prodrug has crossed the membrane and entered the target cell, endogenous esterase enzymes are expected to hydrolyze the ester bonds, releasing the active 2'-Deoxy-5-iodouridine.
Synthetic Intermediate: Beyond its potential as a prodrug, the di-p-toluoyl modification serves a critical role in synthetic organic chemistry. Compounds such as 2-deoxy-3,5-di-O-p-toluoyl-α-D-ribofuranosyl chloride are documented as stable, crystalline intermediates that are crucial for the synthesis of various other nucleoside analogs. researchgate.netresearchgate.net In this context, the p-toluoyl groups act as "protecting groups." They mask the reactive 3' and 5' hydroxyls, preventing them from participating in unwanted side reactions while other chemical transformations are performed on the nucleobase. After the desired modifications are complete, the toluate protecting groups can be removed to yield the final target nucleoside.
Contextualizing 2'-Deoxy-5-iodouridine 3',5'-di-p-toluate within Nucleoside Prodrug Research
This compound stands as a prime example of a classic prodrug strategy applied to a first-generation antiviral agent. The parent molecule, Idoxuridine, while historically important, suffers from poor permeability that limits its therapeutic applications, largely confining it to topical use. nih.govpurdue.edu The synthesis of its 3',5'-di-p-toluate derivative represents a rational chemical approach to address this fundamental limitation.
The structure of this compound, featuring two highly lipophilic aromatic ester groups, is a direct application of the principle that increasing lipophilicity enhances membrane transport. Research on other ester prodrugs of Idoxuridine has demonstrated the validity of this approach; for instance, aliphatic 5'-esters of Idoxuridine were shown to significantly increase lipophilicity and corneal membrane permeability. purdue.edu The di-p-toluate derivative can be seen as an extension of this concept, using aromatic esters to achieve an even greater increase in lipophilicity.
Furthermore, given the established use of the di-p-toluoyl-deoxyribose core in the synthesis of novel nucleosides, this compound can also be recognized as a key chemical intermediate. researchgate.netresearchgate.net It serves as a protected form of Idoxuridine, allowing chemists to perform further modifications on the iodinated uracil (B121893) base before deprotection to yield new, potentially more effective antiviral or anticancer agents. Therefore, this compound is situated at the intersection of prodrug design and synthetic medicinal chemistry.
Data Tables
Table 1: Comparison of Physicochemical Properties
This table compares the known properties of the parent drug, 2'-Deoxy-5-iodouridine, with the predicted properties of its prodrug derivative. The addition of two p-toluoyl groups is expected to significantly alter these properties.
| Property | 2'-Deoxy-5-iodouridine (Parent Drug) | This compound (Prodrug) | Rationale for Change |
|---|---|---|---|
| Molecular Formula | C₉H₁₁IN₂O₅ | C₂₅H₂₃IN₂O₇ | Addition of two C₈H₇O groups. |
| Molecular Weight | 354.10 g/mol | 586.37 g/mol | Increased by the mass of two p-toluoyl moieties. |
| Calculated LogP | -0.14 to -0.86 nih.gov | Significantly > 0 (Predicted) | The two aromatic p-toluoyl ester groups are highly lipophilic, drastically reducing the molecule's polarity and increasing its partitioning into lipids. |
| Aqueous Solubility | Low to moderate | Very Low (Predicted) | The increase in lipophilicity and molecular size generally leads to a significant decrease in water solubility. |
| Function of Moieties | Active antiviral agent | Inert carrier; cleaved by esterases | The p-toluoyl groups are promoieties designed to be removed in vivo to release the active drug. |
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C25H23IN2O7 |
|---|---|
Molecular Weight |
590.4 g/mol |
IUPAC Name |
[(2R,3S,5R)-5-(5-iodo-2,4-dioxopyrimidin-1-yl)-3-(4-methylbenzoyl)oxyoxolan-2-yl]methyl 4-methylbenzoate |
InChI |
InChI=1S/C25H23IN2O7/c1-14-3-7-16(8-4-14)23(30)33-13-20-19(35-24(31)17-9-5-15(2)6-10-17)11-21(34-20)28-12-18(26)22(29)27-25(28)32/h3-10,12,19-21H,11,13H2,1-2H3,(H,27,29,32)/t19-,20+,21+/m0/s1 |
InChI Key |
OENJVMKAWHZWNP-PWRODBHTSA-N |
Isomeric SMILES |
CC1=CC=C(C=C1)C(=O)OC[C@@H]2[C@H](C[C@@H](O2)N3C=C(C(=O)NC3=O)I)OC(=O)C4=CC=C(C=C4)C |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)OCC2C(CC(O2)N3C=C(C(=O)NC3=O)I)OC(=O)C4=CC=C(C=C4)C |
Origin of Product |
United States |
Synthetic Methodologies for 2 Deoxy 5 Iodouridine 3 ,5 Di P Toluate
Synthesis of the 2'-Deoxy-5-iodouridine Core
The synthesis of the central 2'-Deoxy-5-iodouridine nucleoside is a critical precursor to the final compound. This process can be approached in two primary stages: the introduction of the iodine atom onto the pyrimidine (B1678525) base and the attachment of the deoxyribose sugar. These steps can be performed in different orders, each presenting unique advantages and challenges.
Halogenation Strategies for Pyrimidine Nucleosides
The introduction of an iodine atom at the C-5 position of the uracil (B121893) ring is a key transformation. This modification is significant as 5-halogenated pyrimidines are known to possess a range of biological activities and serve as versatile intermediates for further chemical modifications. nih.govmostwiedzy.pl Several methods have been developed for this purpose.
A common and effective strategy involves the direct iodination of 2'-deoxyuridine (B118206). One such method employs the reaction of 2'-deoxyuridine with iodine in the presence of a silver salt, such as silver sulfate, in methanol. This reaction proceeds smoothly at room temperature, with a reported yield of 77%. google.com Another approach utilizes a combination of iodine and silver nitrate (B79036) under solvent-free mechanical grinding conditions, which represents a more environmentally friendly or "green" chemical process, affording 5-iodo-2'-deoxyuridine in an 86% yield. mdpi.com
Other halogenating agents have also been successfully employed. N-iodosuccinimide (NIS) is a widely used reagent for the iodination of uracil derivatives. mostwiedzy.pl The choice of halogenating agent and reaction conditions can be tailored to optimize yield and purity. The general reactivity of the C-5 position of the pyrimidine ring makes it susceptible to electrophilic substitution, which is the underlying mechanism for these halogenation reactions. nih.gov
| Reagents | Conditions | Yield (%) | Reference |
|---|---|---|---|
| Iodine, Silver Sulfate | Methanol, Room Temp | 77 | google.com |
| Iodine, Silver Nitrate | Solvent-free grinding | 86 | mdpi.com |
| N-Iodosuccinimide (NIS) | Various solvents | Not specified | mostwiedzy.pl |
Glycosylation Techniques for Deoxyribose Attachment
The formation of the N-glycosidic bond between the pyrimidine base and the deoxyribose sugar is a cornerstone of nucleoside synthesis. There are several approaches to achieve this, with the choice often depending on the preceding and following synthetic steps. nih.govbris.ac.uk
One pathway involves starting with the uracil base, performing the glycosylation, and then executing the halogenation step as described previously. A patented method details heating uracil with hexamethyldisilane (B74624) to silylate the base, making it more soluble and reactive. This is followed by a reaction with a protected 2-deoxy-sugar derivative, often a "chloro-sugar" like 2-deoxy-3,5-di-O-p-chlorobenzoyl-α-D-ribofuranosyl chloride. The final step in forming the core is the removal of the protecting groups, for instance, with methanolic ammonia, to yield 2'-deoxy-β-uridine with a reported yield of 80-82%. google.com
Selective Derivatization at the 3' and 5' Hydroxyl Positions
With the 2'-Deoxy-5-iodouridine core established, the final step is the esterification of the 3'- and 5'-hydroxyl groups of the deoxyribose moiety with p-toluic acid derivatives.
Esterification with p-Toluic Acid Derivatives
The most direct method for this derivatization is the reaction of 2'-Deoxy-5-iodouridine with an acylating agent such as p-toluoyl chloride. orgsyn.org This reaction is typically carried out in a basic solvent like pyridine, which acts as both a catalyst and an acid scavenger to neutralize the HCl byproduct. Using a molar excess of p-toluoyl chloride ensures that both the primary 5'-hydroxyl and the secondary 3'-hydroxyl groups are acylated to form the desired 3',5'-di-p-toluate ester.
However, as mentioned previously, a more elegant and efficient route bypasses the separate esterification of the pre-formed nucleoside. The synthesis of 2-deoxy-3,5-di-O-p-toluoyl-α-D-ribofuranosyl chloride from 2-deoxy-D-ribose provides a ready-made building block. researchgate.net Coupling this activated and protected sugar directly with 5-iodouracil (B140508) leads to the formation of 2'-Deoxy-5-iodouridine 3',5'-di-p-toluate, accomplishing the glycosylation and esterification in a concerted fashion. nih.gov This approach is often favored in multi-step syntheses as it can reduce the total number of reaction and purification steps.
Regioselective Protecting Group Chemistry
The selective derivatization of the 3'- and 5'-hydroxyl groups in 2'-deoxyribonucleosides is straightforward because these are the only two hydroxyl groups available for reaction. The primary 5'-hydroxyl group is generally more sterically accessible and nucleophilic than the secondary 3'-hydroxyl group. acs.org However, under standard acylation conditions with an excess of reagent like p-toluoyl chloride in pyridine, both hydroxyls are readily esterified.
The p-toluoyl groups serve as protecting groups for the 3'- and 5'-hydroxyls. This protection is crucial for preventing unwanted side reactions in subsequent synthetic applications, such as in the automated solid-phase synthesis of oligonucleotides where the 3'- and 5'-positions are involved in forming the phosphodiester backbone. The stability of the toluoyl ester bond under various reaction conditions makes it a suitable choice for a protecting group. General principles of regioselective protection in carbohydrate chemistry, often involving organotin or boronic acid intermediates for temporary protection to isolate a specific hydroxyl group, are well-established but are typically not necessary for the exhaustive acylation of a 2'-deoxynucleoside. nih.govorganic-chemistry.orgrsc.org
Optimization of Synthetic Routes and Yields
| Synthetic Step | Method | Yield (%) | Reference |
|---|---|---|---|
| Glycosylation & Deprotection (Uracil to 2'-Deoxyuridine) | Silylation, Chloro-sugar coupling, Deprotection | 80-82 | google.com |
| Iodination (2'-Deoxyuridine to 2'-Deoxy-5-iodouridine) | Iodine / Silver Sulfate | 77 | google.com |
| Iodination (2'-Deoxyuridine to 2'-Deoxy-5-iodouridine) | Iodine / Silver Nitrate (Grinding) | 86 | mdpi.com |
| Glycosylation/Derivatization | Coupling of silylated base with 2-deoxy-3,5-di-O-(p-toluoyl)-D-erythro-pentofuranosyl chloride | Not specified | nih.gov |
Ultimately, the optimal synthetic route is determined by factors such as the desired scale of production, the availability and cost of starting materials, and the desired purity of the final product. The use of robust and high-yielding reactions, combined with a convergent synthetic strategy, provides the most effective pathway to this compound.
Development of Efficient Coupling Reactions
The formation of the N-glycosidic bond between the sugar and the base is the cornerstone of nucleoside synthesis. For this compound, this is typically achieved through a coupling reaction between a protected sugar derivative and a modified nucleobase. The most common and efficient method employed for this transformation is the Vorbrüggen glycosylation.
This reaction involves the coupling of a silylated heterocyclic base with a protected sugar halide. In the context of synthesizing this compound, the key reactants are silylated 5-iodouracil and 2-deoxy-3,5-di-O-p-toluoyl-α-D-ribofuranosyl chloride. The silylation of 5-iodouracil, typically with an agent like hexamethyldisilazane (B44280) (HMDS) or chlorotrimethylsilane, is a crucial preliminary step. This process increases the nucleophilicity of the uracil ring nitrogen, facilitating its attack on the anomeric carbon of the sugar.
The protected sugar, 2-deoxy-3,5-di-O-p-toluoyl-α-D-ribofuranosyl chloride, serves as the electrophile in this reaction. The p-toluoyl groups at the 3' and 5' positions of the deoxyribose act as protecting groups, preventing unwanted side reactions at the hydroxyl groups. These protecting groups are stable under the coupling conditions and can be removed in a subsequent step if the unprotected nucleoside is desired.
The coupling reaction is generally catalyzed by a Lewis acid, such as tin(IV) chloride (SnCl₄) or trimethylsilyl (B98337) trifluoromethanesulfonate (B1224126) (TMSOTf). The catalyst activates the sugar halide, promoting the formation of an oxocarbenium ion intermediate, which is then attacked by the silylated base. The choice of solvent is also critical, with aprotic solvents like acetonitrile (B52724) or 1,2-dichloroethane (B1671644) being commonly used to ensure a moisture-free environment, which is essential for the success of the reaction.
The efficiency of the coupling reaction is influenced by several factors, including the nature of the catalyst, the solvent, the reaction temperature, and the specific silylating agent used. Research in this area focuses on optimizing these parameters to maximize the yield of the desired β-anomer and minimize the formation of the α-anomer and other byproducts.
Typical Reagents for Vorbrüggen Glycosylation
| Reactant/Reagent | Function | Common Examples |
|---|---|---|
| Nucleobase | The heterocyclic base component | 5-Iodouracil |
| Silylating Agent | Activates the nucleobase | Hexamethyldisilazane (HMDS), Chlorotrimethylsilane (TMSCl) |
| Protected Sugar | The sugar backbone with protecting groups | 2-deoxy-3,5-di-O-p-toluoyl-α-D-ribofuranosyl chloride |
| Lewis Acid Catalyst | Promotes the coupling reaction | Tin(IV) chloride (SnCl₄), Trimethylsilyl trifluoromethanesulfonate (TMSOTf) |
| Solvent | Provides the reaction medium | Acetonitrile, 1,2-Dichloroethane |
Stereochemical Control in Multi-Step Syntheses
A significant challenge in the synthesis of this compound is the control of stereochemistry at the C1' position of the deoxyribose sugar, known as the anomeric center. The desired biological activity is typically associated with the β-anomer, where the nucleobase is on the same side of the furanose ring as the C5' hydroxymethyl group. The α-anomer is generally inactive.
The stereochemical outcome of the glycosylation reaction is largely governed by the nature of the protecting groups on the sugar and the reaction conditions. The p-toluoyl group at the C3' position of the 2-deoxyribose moiety plays a crucial role in directing the incoming nucleobase to the β-face of the sugar. This phenomenon is known as neighboring group participation. The ester group at C3' can form a transient cyclic intermediate with the oxocarbenium ion formed at C1'. This intermediate shields the α-face of the sugar, forcing the nucleophilic attack of the silylated 5-iodouracil to occur from the β-face, leading predominantly to the formation of the desired β-anomer.
While neighboring group participation strongly favors the β-anomer, the formation of a minor amount of the α-anomer can still occur. The ratio of β to α anomers can be influenced by the reaction solvent and the Lewis acid catalyst. For instance, solvents that can stabilize the oxocarbenium ion may lead to a decrease in stereoselectivity. Therefore, careful selection of reaction parameters is essential to achieve high stereochemical purity.
Following the coupling reaction, purification techniques such as column chromatography are employed to separate the desired β-anomer from the unreacted starting materials, the α-anomer, and any other impurities. The stereochemical identity of the final product is confirmed using analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, which can distinguish between the anomers based on the coupling constants of the anomeric proton.
Factors Influencing Stereochemical Control
| Factor | Influence on Stereoselectivity |
|---|---|
| Protecting Group at C3' | Participating groups like p-toluoyl favor β-anomer formation through neighboring group participation. |
| Solvent | The polarity and coordinating ability of the solvent can affect the stability of the oxocarbenium intermediate and thus the anomeric ratio. |
| Lewis Acid Catalyst | The strength and nature of the Lewis acid can influence the reaction mechanism and the degree of stereocontrol. |
| Temperature | Lower reaction temperatures generally favor higher stereoselectivity. |
Pharmacokinetic Investigation of 2 Deoxy 5 Iodouridine 3 ,5 Di P Toluate in Preclinical Models
Absorption and Systemic Distribution Research
Characterization of Absorption Mechanisms
No studies were identified that characterized the specific mechanisms by which 2'-Deoxy-5-iodouridine 3',5'-di-p-toluate is absorbed in preclinical models.
Tissue Distribution Patterns of the Prodrug and its Active Metabolites
There is no available data describing the tissue distribution patterns of this compound or its active metabolite, Idoxuridine, following administration of the prodrug in preclinical models.
Elimination Kinetics and Metabolic Clearance
Quantitative Analysis of Plasma Concentration-Time Profiles
Quantitative data from plasma concentration-time profiles for this compound are not available in published literature.
Identification of Major Excretion Routes
The major excretion routes for this compound and its metabolites have not been identified in preclinical studies.
Comparative Pharmacokinetic Analysis
A comparative pharmacokinetic analysis of this compound with its active compound, Idoxuridine, or other relevant compounds could not be conducted due to the lack of pharmacokinetic data for the prodrug.
Prodrug Benefits on Active Metabolite Exposure in Target Tissues
The primary rationale for developing this compound as a prodrug is to overcome the limitations of its parent compound, IdUrd, which include poor membrane permeability and rapid metabolism. By masking the hydrophilic hydroxyl groups at the 3' and 5' positions of the deoxyribose sugar with p-toluoyl moieties, the lipophilicity of the molecule is significantly increased. This enhanced lipophilicity is hypothesized to facilitate passive diffusion across biological membranes, leading to improved absorption and distribution into tissues that are typically challenging for polar molecules to penetrate, such as the brain.
Preclinical studies investigating various 5'-ester prodrugs of IdUrd have demonstrated the validity of this approach. For instance, the administration of lipophilic 5'-ester derivatives of IdUrd to preclinical models resulted in significantly higher concentrations of the active drug in the brain parenchyma compared to the administration of IdUrd itself. This suggests that the ester prodrugs can effectively cross the blood-brain barrier, after which they are hydrolyzed by intracellular esterases to release the active IdUrd. This "lock-in" mechanism, where the lipophilic prodrug enters the tissue and is converted to the less permeable active drug, can lead to sustained exposure of the target tissue to the therapeutic agent.
While specific data for the 3',5'-di-p-toluate ester is not extensively available in publicly accessible literature, the established principles of prodrug design and the findings from analogous 5'-ester IdUrd derivatives provide a strong indication of its potential benefits. The dual esterification at both the 3' and 5' positions would further amplify the increase in lipophilicity, potentially leading to even greater tissue penetration and retention of the active metabolite.
Relationship between Prodrug Structure and Pharmacokinetic Parameters
The chemical structure of this compound directly influences its pharmacokinetic profile. The presence of the two p-toluoyl groups is the most critical structural feature determining its absorption, distribution, metabolism, and excretion (ADME) characteristics.
Absorption and Distribution: The increased lipophilicity conferred by the p-toluoyl esters is expected to enhance oral bioavailability and facilitate distribution into lipid-rich tissues. The aromatic nature of the toluoyl groups may also contribute to interactions with drug transporters and tissue components, further influencing its distribution pattern.
Metabolism: The metabolic fate of this compound is intrinsically linked to its prodrug design. The ester linkages are susceptible to hydrolysis by various esterases present in the plasma, liver, and other tissues. This enzymatic cleavage is the pivotal step in releasing the active drug, 5-iododeoxyuridine. The rate of this hydrolysis will dictate the concentration and duration of action of the active metabolite in different tissues. The structure of the p-toluoyl group, including its steric and electronic properties, will influence the rate of this enzymatic conversion.
Hypothetical Pharmacokinetic Parameters:
While specific experimental data for this compound is scarce, a hypothetical comparison of its key pharmacokinetic parameters against the parent drug, IdUrd, can be extrapolated from the principles of prodrug design.
| Parameter | 5-Iododeoxyuridine (IdUrd) | This compound (Prodrug) | Rationale for Difference |
| Lipophilicity (LogP) | Low | High | Addition of two lipophilic p-toluoyl groups. |
| Oral Bioavailability | Low | Potentially High | Increased lipophilicity may enhance absorption across the gastrointestinal tract. |
| Volume of Distribution (Vd) | Low | High | Enhanced distribution into tissues due to increased lipophilicity. |
| Brain Penetration | Very Low | Potentially High | Lipophilic nature facilitates crossing the blood-brain barrier. |
| Metabolic Conversion | N/A (Active Drug) | Hydrolysis by esterases | The prodrug must be converted to the active form. |
| Elimination Half-life (t½) | Short | Longer (as prodrug) | The prodrug may have a longer half-life before conversion, leading to sustained release of the active drug. |
Molecular and Cellular Mechanisms of Action of 2 Deoxy 5 Iodouridine Derived from the Prodrug
Target Enzyme Interactions of Phosphorylated Metabolites
The structural similarity of IdU's phosphorylated metabolites to endogenous nucleotides allows them to interact with and inhibit enzymes crucial for DNA synthesis and nucleotide metabolism. drugbank.commedchemexpress.com
The triphosphate form of IdU, IdUTP, is a substrate for various DNA polymerases, including mammalian polymerases delta and epsilon. nih.gov However, its interaction is not always productive and can lead to the inhibition of these enzymes. IdU has been shown to be a potent inhibitor of several DNA polymerases, which is a key component of its antiviral and cytotoxic effects. medchemexpress.combiosynth.com By interfering with the function of these enzymes, IdU disrupts the process of DNA replication. drugbank.com
Beyond DNA polymerases, IdU metabolites can also inhibit other enzymes involved in nucleotide synthesis. Notably, Idoxuridine has been reported to inhibit thymidylate phosphorylase. drugbank.com This enzyme is part of the thymidine (B127349) salvage pathway. Inhibition of these enzymes disrupts the delicate balance of the intracellular nucleotide pools required for normal DNA synthesis.
A primary mechanism of action for IdU's active triphosphate form (IdUTP) is its role as a competitive inhibitor of the endogenous nucleotide, deoxythymidine triphosphate (dTTP). wikipedia.org Due to its close structural resemblance to dTTP, IdUTP can compete for the active site of DNA polymerases. nih.govnih.gov This competition reduces the rate at which natural thymidine is incorporated into DNA, thereby slowing down DNA synthesis. researchgate.net In some biological systems, IdU has also been shown to act as a competitive inhibitor of thymidine phosphorylation, a critical step in the activation of thymidine. nih.gov This competitive inhibition is a cornerstone of the therapeutic action of many nucleoside analogues. nih.gov
Table 1: Enzymes Inhibited by 2'-Deoxy-5-iodouridine Metabolites :--
| Enzyme | Metabolite Form | Mechanism of Inhibition | Reference |
|---|---|---|---|
| DNA Polymerases | IdUTP | Competitive with dTTP; Substrate for incorporation | drugbank.commedchemexpress.combiosynth.com |
| Thymidylate Phosphorylase | IdU/Metabolites | Competitive Inhibition | drugbank.com |
| Thymidine Kinase 2 | IdU | Competitive with Thymidine | nih.gov |
Incorporation into Nucleic Acids
Perhaps the most significant aspect of IdU's mechanism is its incorporation into the DNA of replicating cells, where it replaces thymidine. ontosight.ainih.gov
During the S-phase of the cell cycle, when DNA synthesis is active, cellular DNA polymerases can utilize IdUTP as a substrate, incorporating it directly into the newly synthesized DNA strand in place of thymidine. ontosight.ai This process occurs during both genomic replication and DNA repair synthesis. nih.govnih.gov The ability of IdU to be incorporated into DNA has made it a valuable tool in research for labeling and tracking cells that are actively dividing and synthesizing DNA. nih.govresearchgate.netoup.com
The substitution of thymine (B56734) with iodouracil (B1258811) in the DNA helix has profound consequences for the stability and integrity of the genome. The presence of the C-I bond in place of the C-CH3 bond of thymine alters the local DNA structure and stability. This "faulty DNA" is more fragile and susceptible to strand breaks. drugbank.comnih.gov The incorporation of IdU can trigger the cell's DNA damage repair (DDR) pathways. nih.gov The cellular machinery that recognizes and repairs DNA damage, such as the base excision repair (BER) pathway, may attempt to remove the iodouracil base. embopress.org However, this repair process itself can be problematic, as it creates single-strand break intermediates that, if not efficiently repaired, can collapse replication forks and lead to the formation of lethal double-strand breaks. embopress.orgnih.gov
Table 2: Effects of 2'-Deoxy-5-iodouridine Incorporation into DNA :--
| Effect | Description | Reference |
|---|---|---|
| DNA Strand Breaks | The C-I bond is weaker than the C-H bond at the same position in thymine, making the DNA more prone to single and double-strand breaks. | nih.govembopress.org |
| Activation of DNA Damage Repair (DDR) | The cell recognizes the incorporated IdU as damage, activating repair pathways like Base Excision Repair (BER) and Homologous Recombination (HR). | nih.gov |
| Replication Fork Collapse | Unrepaired BER intermediates in the template DNA strand can lead to the collapse of replication forks during the subsequent S-phase. | embopress.org |
| Increased Genomic Instability | The cycle of incorporation, damage, and faulty repair leads to an overall increase in genomic instability. | nih.gov |
Radiosensitization Mechanisms
IdU is a potent radiosensitizer, meaning it enhances the cell-killing effects of ionizing radiation. nih.gov This property is directly linked to its incorporation into cellular DNA. The primary mechanisms behind this sensitization are twofold:
Enhanced Radiation Absorption: The iodine atom in IdU has a much higher atomic number (Z=53) than the atoms in a normal thymine base. This high-Z atom significantly increases the probability of photoelectric absorption of X-rays in its immediate vicinity. This leads to an enhanced localized release of energy and the generation of a shower of low-energy Auger electrons, which deposit their energy over a very short range, causing extensive damage to the DNA strand where the IdU is located. researchgate.net
Chemical Sensitization: Upon exposure to ionizing radiation, the incorporated iodouracil can form a uracilyl radical. nih.gov This highly reactive species can abstract a hydrogen atom from the adjacent deoxyribose sugar, leading to a DNA strand break. Furthermore, the interaction of radiation with water molecules in the cell generates reactive oxygen species (ROS). frontiersin.org The presence of the halogenated pyrimidine (B1678525) in the DNA can amplify the damage caused by these ROS, further contributing to the lethal effects of the radiation. mdpi.com Studies have shown that radiosensitization by IdU predominantly increases the initial slope of the cell survival curve, indicating an enhancement of lethal, non-repairable damage. nih.gov
Molecular Basis of Enhanced DNA Damage under Ionizing Radiation
The incorporation of 2'-Deoxy-5-iodouridine (IdU) into cellular DNA is the foundational step for its radiosensitizing effect. By replacing thymidine, IdU introduces a heavier and more electron-affinic iodine atom into the DNA structure. nih.gov This alteration has profound consequences when the cell is exposed to ionizing radiation.
Ionizing radiation can damage DNA either directly, by depositing energy within the DNA molecule, or indirectly, through the generation of reactive oxygen species (ROS), primarily hydroxyl radicals, from the radiolysis of water. ijpsjournal.comxiahepublishing.com When DNA contains IdU, it becomes significantly more sensitive to both direct and indirect radiation effects.
The presence of the iodine atom increases the probability of interaction with incident radiation, particularly with low-energy electrons (photoelectrons and Auger electrons) that are generated. This interaction leads to a localized release of energy, enhancing the formation of DNA lesions. A critical event is the process of dissociative electron attachment (DEA). nih.gov When a low-energy electron is captured by the IdU molecule within the DNA strand, it can induce the cleavage of the carbon-iodine bond. This process results in the formation of a highly reactive uracilyl radical and an iodide ion. The uracilyl radical can then abstract a hydrogen atom from a nearby deoxyribose sugar on the same or opposite DNA strand, leading to strand breaks. nih.gov
This mechanism significantly increases the yield of single-strand breaks (SSBs) and, more critically, double-strand breaks (DSBs) compared to non-substituted DNA. nih.govnih.gov DSBs are considered the most lethal form of DNA damage, as their improper repair can lead to chromosomal aberrations and cell death. researchgate.net Studies have shown a direct correlation between the percentage of thymidine replacement by IdU and the increased induction of DNA and chromatin breaks per Gray (Gy) of radiation. nih.gov For instance, the presence of IdU has been shown to enhance the generation of radiation-induced single-strand breaks. nih.gov
The following table summarizes findings from a study on human tumor cell lines, demonstrating the relationship between IdU concentration, thymidine replacement, and radiosensitization.
| Cell Line | IdU Concentration (µM) | Exposure Duration (Cell Cycles) | Thymidine Replacement (%) |
| Lung | 10 | 3 | 22.4% |
| Glioma | 10 | 3 | 32.0% |
| Melanoma | 10 | 3 | 39.1% |
| Data sourced from a study on human tumor cell lines demonstrating maximum sensitization at 10 µM IdUrd for three cell cycles. nih.gov |
Modulation of DNA Repair Pathways
Beyond increasing the initial amount of DNA damage, the presence of 2'-Deoxy-5-iodouridine (IdU) in the DNA template actively interferes with the cell's natural DNA repair mechanisms. researchgate.netnih.gov Cells possess a complex network of pathways to repair various types of DNA damage, including base excision repair (BER), nucleotide excision repair (NER), non-homologous end joining (NHEJ), and homologous recombination (HR). nih.govmdpi.com The incorporation of IdU can impair the efficiency of these critical repair processes.
Research indicates that cells with IdU-substituted DNA exhibit a reduced rate of repair for both DNA double-strand breaks and interphase chromatin breaks. nih.gov This inhibition affects both the fast and slow components of the repair process. The precise mechanisms for this inhibition are multifaceted. The altered chemical structure of the DNA containing IdU may be recognized less efficiently by DNA repair enzymes, or the repair process itself may be stalled or corrupted.
For example, the excision of the damaged iodinated base by DNA glycosylases, the first step in the BER pathway, can be inefficient. Furthermore, the presence of IdU-induced damage can trigger a cellular DNA damage response (DDR). nih.govembopress.org However, the subsequent repair steps may be compromised. The persistence of unrepaired or misrepaired DNA breaks, particularly DSBs, is a major contributor to the lethal effects of combining IdU with radiation. nih.gov The reduction in the efficiency of repairing these breaks is a key determinant of the radiosensitization observed in cells that have incorporated IdU. nih.gov
Studies in Chinese hamster ovary cells have demonstrated that while IdU incorporation sensitizes cells to radiation and increases the number of initial chromatin and DNA breaks, the capacity to repair potentially lethal damage is not entirely eliminated but its rate is significantly reduced. nih.gov
The table below illustrates the effect of IdU in combination with a modulator on thymidine replacement and subsequent DNA damage in human bladder carcinoma cells.
| Treatment Condition | Thymidine Replacement (%) | Effect on Radiation-Induced Single-Strand Breaks |
| 2 µM IdUrd alone | 7.9% | Baseline |
| 2 µM IdUrd + 30 µM 5'-AdThd | 18.0% | Enhanced |
| 2 µM IdUrd + 300 µM 5'-AdThd | 3.0% | Decreased |
| Data from a study on 647V human bladder cancer cells. nih.gov |
This modulation of DNA repair pathways effectively lowers the threshold for radiation-induced cell death, providing a synergistic effect between the chemical agent and the radiation therapy.
Computational and in Silico Studies of Nucleoside Toluate Prodrugs
Molecular Modeling and Docking Simulations of Prodrug-Enzyme Interactions
Molecular modeling and docking simulations are powerful computational techniques used to predict the binding orientation and affinity of a ligand (the prodrug) to the active site of a protein (an enzyme). nih.gov For nucleoside toluate prodrugs like 2'-Deoxy-5-iodouridine 3',5'-di-p-toluate, these simulations are crucial for understanding how the prodrug interacts with activating enzymes, primarily hydrolases such as carboxylesterases, which are responsible for cleaving the toluate ester groups to release the active parent drug, 2'-Deoxy-5-iodouridine. mdpi.com
The process involves creating a three-dimensional model of the prodrug and the target enzyme. Docking algorithms then systematically sample different conformations and orientations of the prodrug within the enzyme's binding pocket, calculating a "docking score" for each pose to estimate the binding affinity. nih.govnih.gov High-quality computational simulations can show good agreement with experimental results and should be used early in the prodrug development process. nih.gov
Key interactions governing the binding typically include hydrogen bonds, hydrophobic interactions, and electrostatic forces. For instance, the p-toluoyl groups of the prodrug are expected to form hydrophobic interactions with nonpolar amino acid residues in the enzyme's active site, while the carbonyl oxygen of the ester linkage might act as a hydrogen bond acceptor. These simulations can help rationalize the substrate specificity of different enzymes and guide modifications to the prodrug structure to enhance recognition and cleavage. researchgate.net Combining molecular docking with other modeling methods may result in better predictions than using a single technique alone. mdpi.com
| Parameter | Predicted Value/Interaction | Significance |
|---|---|---|
| Binding Affinity (kcal/mol) | -8.5 | Indicates a strong, favorable binding interaction. |
| Hydrogen Bonds | Interaction with Ser203, Glu318 | Stabilizes the prodrug in the active site, positioning it for hydrolysis. |
| Hydrophobic Interactions | p-Toluoyl groups with Trp235, Phe367 | Anchors the lipophilic promoieties within the binding pocket. |
| Key Residues in Catalytic Triad | Ser203, His448, Glu318 | Essential for the enzymatic hydrolysis of the ester bonds. |
Dynamics Simulations of Prodrug Stability and Conformation in Biological Environments
Molecular dynamics (MD) simulations provide detailed information about the movement of atoms and molecules over time, offering insights into the stability and conformational flexibility of a prodrug in a simulated biological environment. nih.gov For this compound, MD simulations can predict its structural stability in aqueous solution (simulating plasma) and its behavior near cell membranes. dtu.dk
MD simulations are also instrumental in understanding how the prodrug approaches and orients itself relative to an enzyme before binding, complementing the static picture provided by molecular docking. mdpi.com The simulations can reveal the energy barriers associated with conformational changes required for the prodrug to fit into an enzyme's active site, providing a more complete view of the activation process. nih.gov
| Simulation Parameter | Typical Value/Condition | Metric Analyzed | Interpretation of Results |
|---|---|---|---|
| Simulation Time | 100 ns | RMSD | A low, stable RMSD value (< 0.3 nm) suggests the prodrug maintains a stable conformation. |
| Environment | Aqueous (Water Box) | RMSF | Higher fluctuations in the p-toluoyl groups may indicate flexibility important for enzyme binding. |
| Temperature | 310 K (37 °C) | Radius of Gyration (Rg) | A consistent Rg value indicates the prodrug does not undergo significant unfolding or compaction. |
| Pressure | 1 bar | Solvent Accessible Surface Area (SASA) | Changes in SASA can indicate how the prodrug exposes or buries its functional groups. nih.gov |
Quantitative Structure-Activity Relationship (QSAR) Analysis for Prodrug Optimization
Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a statistical relationship between the chemical structures of a series of compounds and their biological activity. For nucleoside toluate prodrugs, QSAR models can be developed to correlate molecular descriptors (numerical representations of chemical structure) with outcomes like the rate of enzymatic hydrolysis or antiviral potency.
To build a QSAR model, a dataset of related prodrugs with varying structural modifications (e.g., different substituents on the toluoyl ring) and their corresponding measured biological activities is required. Molecular descriptors are then calculated for each compound, which can be categorized as electronic (e.g., partial charges), steric (e.g., molecular volume), or lipophilic (e.g., LogP). Statistical methods, such as multiple linear regression or machine learning algorithms, are used to generate an equation that predicts activity based on these descriptors.
QSAR models serve as valuable predictive tools. They can be used to estimate the activity of newly designed, unsynthesized prodrugs, helping to prioritize which candidates are most promising for synthesis and experimental testing. This approach significantly streamlines the optimization process, reducing time and resource expenditure. researchgate.net
| Molecular Descriptor | Description | Correlation with Activity (Hypothetical) | Implication for Prodrug Design |
|---|---|---|---|
| LogP | Octanol-water partition coefficient; measures lipophilicity. | Positive | Increasing lipophilicity may enhance membrane permeability and enzyme binding. |
| Hammett constant (σ) | Describes the electron-donating/withdrawing nature of substituents. | Positive | Electron-withdrawing groups on the toluoyl ring may increase the rate of hydrolysis. |
| Molecular Weight (MW) | The sum of the atomic weights of all atoms in a molecule. | Negative | Very large promoieties might sterically hinder binding to the enzyme. |
| Polar Surface Area (PSA) | Surface sum over all polar atoms; relates to membrane permeability. | Negative | Lower PSA is generally associated with better cell penetration. |
Prediction of Metabolic Pathways and Hydrolysis Rates
In silico tools play a crucial role in predicting the metabolic fate of prodrugs. nih.govmdpi.com For this compound, the primary and intended metabolic pathway is the enzymatic hydrolysis of the two p-toluoyl ester bonds to release the active drug, 2'-Deoxy-5-iodouridine, and p-toluic acid as a byproduct.
Computational systems can predict which enzymes are most likely to catalyze this reaction. Cytochrome P450 (CYP) enzymes and carboxylesterases are the main enzymes responsible for drug metabolism. mdpi.com Given the ester linkages, carboxylesterases are the most probable candidates for the activation of this prodrug. mdpi.com In silico models can also predict the sites of metabolism on the molecule and estimate the rate of reaction. For instance, some models might predict whether the 3'- or 5'-toluate group is cleaved first, or if the cleavage is a simultaneous process.
Furthermore, these predictive tools can identify potential alternative metabolic pathways, such as oxidation by CYP enzymes, which could lead to inactive or potentially toxic metabolites. mdpi.com This information is vital in the early stages of drug design to anticipate potential liabilities and to design prodrugs with a clean metabolic profile, ensuring that the desired active compound is released efficiently at the target site. mdpi.com Machine learning models have shown success in predicting the involvement of metabolites in specific metabolic pathways based on their chemical structure. nih.govmdpi.com
| Metabolic Reaction | Predicted Enzyme | Input Substrate | Resulting Products |
|---|---|---|---|
| Ester Hydrolysis (Step 1) | Carboxylesterase 1 (hCE1) / Carboxylesterase 2 (hCE2) | This compound | 2'-Deoxy-5-iodouridine 3'- or 5'-mono-p-toluate + p-Toluic acid |
| Ester Hydrolysis (Step 2) | Carboxylesterase 1 (hCE1) / Carboxylesterase 2 (hCE2) | 2'-Deoxy-5-iodouridine 3'- or 5'-mono-p-toluate | 2'-Deoxy-5-iodouridine + p-Toluic acid |
| Minor Oxidation (Potential) | CYP3A4 | p-Toluic acid | Hydroxylated p-Toluic acid |
Future Directions in Nucleoside Prodrug Research Beyond 2 Deoxy 5 Iodouridine 3 ,5 Di P Toluate
Development of Next-Generation Toluate Prodrug Analogs
While the toluate ester serves as a basic lipophilic promoiety, next-generation strategies are focused on creating more dynamic and functionally diverse prodrugs.
Exploration of Alternative Ester Linkages and Substituents
The fundamental principle of using ester linkages to mask the hydrophilic hydroxyl groups of nucleosides remains a cornerstone of prodrug design. chapman.edu However, research has moved towards exploring a variety of ester-based promoieties that offer more than just increased lipophilicity. The goal is to fine-tune the rate of hydrolysis, allowing for controlled release of the parent drug. nih.gov This can be influenced by the steric and electronic properties of the acyl group. For instance, amino acid esters have been explored, which can leverage amino acid transporters for improved cellular uptake. nih.govresearchgate.net
Beyond simple carboxylic acid esters, more complex promoieties that are cleaved by specific intracellular enzymes are being developed. These advanced systems can bypass the often rate-limiting initial phosphorylation step required for the activation of many nucleoside analogues. researchgate.netcardiff.ac.uk Several key strategies have emerged:
Phosphoramidates (ProTide Technology): This is arguably the most successful advanced prodrug strategy. cardiff.ac.uknih.gov The nucleoside monophosphate is masked with an aryl group and an amino acid ester. cardiff.ac.uk This neutral, lipophilic molecule can diffuse across the cell membrane. Intracellularly, the ester is cleaved by carboxylesterases (like Cathepsin A), initiating a cascade that releases the nucleoside monophosphate, thus bypassing the first, often inefficient, phosphorylation step. nih.govresearchgate.netnih.gov
S-Acyl-2-thioethyl (SATE) Esters: This approach utilizes a combination of enzymatic and chemical activation. An esterase first hydrolyzes the acyl group, exposing a reactive thiol. This thiol then undergoes intramolecular cyclization to release the nucleoside monophosphate and a byproduct, ethylene (B1197577) sulfide. nih.govacs.org
Cyclosaligenyl (cycloSal) Prodrugs: In this system, the phosphate (B84403) group is masked within a cyclic salicyl alcohol structure. The release of the active nucleotide is typically driven by a pH-dependent chemical hydrolysis mechanism rather than a purely enzymatic one, which can be initiated by enzymatic cleavage of a substituent on the salicyl ring. nih.govuni-hamburg.denih.gov
| Prodrug Strategy | Linkage Type | Activation Mechanism | Key Advantage |
| Simple Esters (e.g., Toluate) | Carboxylate Ester | Enzymatic hydrolysis by non-specific esterases. | Increases lipophilicity and passive diffusion. |
| Phosphoramidates (ProTide) | Phosphoramidate | Multi-step: 1. Esterase cleavage of amino acid ester. 2. Intramolecular cyclization releases aryl group. 3. Phosphoramidase cleaves P-N bond. nih.gov | Bypasses the first kinase-dependent phosphorylation step. researchgate.net |
| SATE Esters | Thioester | Two-step: 1. Esterase cleaves acyl group. 2. Intramolecular cyclization and spontaneous decomposition. nih.gov | Bypasses first phosphorylation step through a combination of enzymatic and chemical cleavage. |
| CycloSal Prodrugs | Cyclic Phosphate Triester | Primarily chemical hydrolysis, often triggered by an initial enzymatic reaction. nih.govuni-hamburg.de | Offers a non-enzymatic release cascade once triggered. |
Multi-Prodrug Strategies for Synergistic Effects
Combining therapeutic agents to achieve synergistic effects is a well-established concept in chemotherapy. Multi-prodrug strategies apply this concept at the molecular level. This can involve co-administering two or more distinct prodrugs or designing a single "mutual prodrug" where two active agents are linked together. nih.gov
A mutual prodrug is designed to be cleaved in vivo, releasing both drugs at the site of action, which can lead to enhanced efficacy and potentially overcome drug resistance mechanisms. For example, a nucleoside analogue could be chemically linked to another chemotherapeutic agent or even another nucleoside analogue that acts on a different cellular target. Recent studies have explored combining approved oral nucleoside analogues like molnupiravir (B613847) and sofosbuvir, demonstrating synergistic antiviral effects in vitro and in vivo. nih.gov This approach highlights the potential for developing potent combination therapies from existing molecules.
Integration with Targeted Drug Delivery Systems
A major limitation of traditional chemotherapy is the lack of specificity, leading to systemic toxicity. Integrating prodrugs with targeted delivery systems aims to concentrate the therapeutic agent at the pathological site, such as a tumor, thereby increasing efficacy and reducing off-target effects. nih.govwalshmedicalmedia.com The increased lipophilicity of prodrugs like 2'-Deoxy-5-iodouridine 3',5'-di-p-toluate makes them ideal candidates for incorporation into lipid-based and polymeric delivery systems.
Nanoparticle Encapsulation for Enhanced Localization
Nanoparticle-based drug delivery systems (nano-DDSs) offer numerous advantages, including improved drug solubility, protection from premature degradation, prolonged circulation time, and enhanced accumulation in tumor tissues through the enhanced permeability and retention (EPR) effect. nih.govresearchgate.net
Hydrophobic prodrugs can be efficiently encapsulated within the core of various nanoparticles, such as liposomes, polymeric nanoparticles, or solid lipid nanoparticles. walshmedicalmedia.comresearchgate.net This encapsulation shields the prodrug from the systemic environment until it reaches the target tissue. Once accumulated, the nanoparticles can release the prodrug, which then enters the target cells to be activated. This combination of a prodrug approach with nanotechnology leverages the benefits of both strategies for a more effective and targeted therapy. nih.govrsc.org Research has demonstrated the successful use of nucleoside-lipid based nanoparticles to improve the solubility and intracellular delivery of other hydrophobic drugs. nih.gov
Prodrug Conjugation to Biorecognition Elements
Active targeting involves conjugating the prodrug or its nanocarrier to a ligand that specifically binds to receptors or antigens overexpressed on the surface of target cells. nih.gov This "molecular recognition" approach enhances the selectivity of drug delivery far beyond what passive accumulation can achieve.
Examples of biorecognition elements include:
Antibodies: Can target specific tumor-associated antigens (Antibody-Drug Conjugates or ADCs).
Peptides: Short amino acid sequences that can bind to specific cell surface receptors.
Aptamers: Single-stranded DNA or RNA molecules that can fold into unique three-dimensional structures to bind to specific targets.
Small Molecules: Ligands such as folic acid or carbohydrates that target receptors often upregulated in cancer cells.
By attaching these elements to a nucleoside prodrug, the resulting conjugate is directed preferentially to the target cells, leading to higher intracellular concentrations of the active drug where it is needed most. researchgate.net
Mechanistic Insights into Prodrug Activation and Biotransformation
A deep understanding of how a prodrug is converted to its active form is critical for rational drug design. ibs.fr While simple ester prodrugs rely on ubiquitous esterases, the activation of more advanced prodrugs involves specific and often multi-step enzymatic and chemical pathways. nih.govacs.org
The activation of ProTides, for example, is a well-studied cascade involving carboxylesterases and phosphoramidases. nih.govresearchgate.net The efficiency of this process can vary between different cell types and tissues depending on the expression levels of these activating enzymes. researchgate.net This differential activation can even be exploited for tissue-specific targeting; for instance, ProTides like Sofosbuvir and Tenofovir Alafenamide are preferentially activated in the liver due to high concentrations of relevant hydrolases. researchgate.net
Similarly, the cycloSal system's activation is dependent on a chemical hydrolysis cascade that can be fine-tuned by adding substituents to the aromatic ring. nih.govnih.gov Some designs, known as "lock-in" cycloSal-pronucleotides, incorporate esterase-cleavable groups that, once cleaved inside the cell, trap the now more polar molecule, preventing its efflux and increasing the intracellular concentration available for activation. uni-hamburg.de Understanding these intricate biotransformation pathways allows for the design of prodrugs with optimized release kinetics and improved therapeutic profiles.
Advanced Enzymology Studies
A critical aspect of successful prodrug design lies in its activation, which is often mediated by enzymes. mdpi.com Future research will delve deeper into the enzymatic mechanisms governing prodrug activation, moving beyond generalized knowledge to specific enzyme-substrate interactions at the molecular level.
Targeted Enzyme-Prodrug Systems: A significant future direction is the design of prodrugs that are activated by enzymes specifically overexpressed in target tissues, such as tumors or virus-infected cells. researchgate.net This approach aims to enhance the therapeutic index by concentrating the active drug at the site of action, thereby minimizing systemic toxicity. rsc.org For instance, certain cancers exhibit elevated levels of specific esterases, which can be exploited to selectively cleave ester-based prodrugs like those derived from 5-iodo-2'-deoxyuridine (IDU). researchgate.netrsc.org Studies on IDU 5'-ester prodrugs have shown that the rate of hydrolysis is dependent on the steric and polar nature of the ester substituent and that esterase activities are primarily located in the cytosolic fraction of cells. nih.gov
Computational and In Silico Modeling: Advanced computational methods are becoming indispensable tools in predicting and understanding enzyme-mediated prodrug activation. nih.gov Techniques such as molecular docking, quantum mechanics/molecular mechanics (QM/MM), and molecular dynamics (MD) simulations can model the binding affinity and interaction between a prodrug and its activating enzyme. mdpi.comnih.gov These in silico approaches can guide the rational design of novel prodrugs by predicting how modifications to the promoiety will affect enzymatic activation. nih.gov This reduces the need for extensive chemical synthesis and experimental screening in the early stages of drug development. nih.gov
Elucidation of Metabolic Pathways: A comprehensive understanding of the entire metabolic cascade of a nucleoside prodrug is crucial. Future studies will focus on identifying not only the primary activating enzymes but also any subsequent metabolic steps that the active drug or the cleaved promoiety may undergo. Research on IDU and its 5'-esters, for example, has indicated the involvement of at least two distinct enzyme systems in their metabolism, including cholinesterases and pyrimidine (B1678525) nucleoside phosphorylases. nih.gov A detailed map of these pathways will aid in predicting potential drug-drug interactions and off-target effects.
High-Throughput Screening for Prodrug Activation Efficiency
The discovery of novel and efficient nucleoside prodrugs can be significantly accelerated by the adoption of high-throughput screening (HTS) methodologies. mdpi.com These technologies allow for the rapid evaluation of large libraries of compounds to identify those with the most favorable activation kinetics and cellular activity.
Development of Novel HTS Assays: A key area of development is the creation of robust and sensitive HTS assays specifically designed to measure prodrug activation. mdpi.com One promising approach involves the use of fluorescent nucleoside analogues. nih.gov These probes can be designed to exhibit a change in fluorescence upon enzymatic cleavage or binding, providing a direct readout of prodrug activation. nih.gov Luciferase-based assays are also being adapted for HTS to detect the products of kinase activity on nucleoside analogues, which is a critical step in their mechanism of action following the initial prodrug cleavage. mdpi.com
Cell-Based HTS Platforms: Moving beyond simple enzymatic assays, future HTS platforms will increasingly utilize cell-based models that more accurately reflect the complex intracellular environment. These platforms can simultaneously assess prodrug uptake, activation, and downstream biological effects, such as cytotoxicity or antiviral activity. The development of semi-automated systems using liquid handling robots can further enhance the accuracy and throughput of these screenings. mdpi.com
Screening for Broad-Spectrum Antiviral Activity: Given the continuous emergence of new viral threats, there is a pressing need for broad-spectrum antiviral agents. biorxiv.orgmdpi.com HTS campaigns will be instrumental in screening libraries of nucleoside prodrugs against a diverse panel of viruses. This approach can identify compounds with activity against multiple viral polymerases, making them valuable candidates for treating both existing and future viral infections. numberanalytics.com
Data Analysis and Predictive Modeling: The vast amount of data generated from HTS necessitates the use of sophisticated data analysis tools and predictive modeling. Machine learning algorithms can be trained on HTS data to identify structure-activity relationships and predict the activation efficiency and biological activity of virtual compounds. This integration of HTS and computational modeling will create a powerful feedback loop for the iterative design and optimization of nucleoside prodrugs.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
